molecular formula C42H26O8 B14608481 1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) CAS No. 59727-31-0

1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)

Cat. No.: B14608481
CAS No.: 59727-31-0
M. Wt: 658.6 g/mol
InChI Key: SMLPQHVACIVQFK-UHFFFAOYSA-N
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Description

1,1’-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and an oxalyl group

Preparation Methods

The synthesis of 1,1’-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxy-1-naphthaldehyde and bis(4-aminophenoxy)ethane . The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its phenyl groups allow it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function . The oxalyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to various effects depending on the context.

Properties

CAS No.

59727-31-0

Molecular Formula

C42H26O8

Molecular Weight

658.6 g/mol

IUPAC Name

1-[4-[4-[2-oxo-2-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]acetyl]phenoxy]phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C42H26O8/c43-37(27-7-3-1-4-8-27)39(45)29-11-19-33(20-12-29)49-35-23-15-31(16-24-35)41(47)42(48)32-17-25-36(26-18-32)50-34-21-13-30(14-22-34)40(46)38(44)28-9-5-2-6-10-28/h1-26H

InChI Key

SMLPQHVACIVQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6

Origin of Product

United States

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